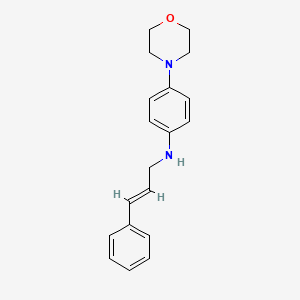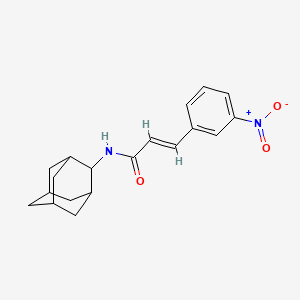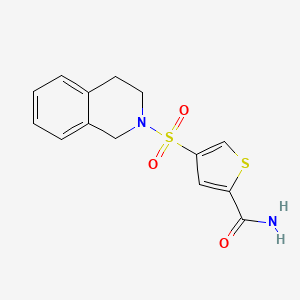![molecular formula C11H10N4O2 B5562113 methyl 4-[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate](/img/structure/B5562113.png)
methyl 4-[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"Methyl 4-[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate" is a compound of interest within the field of organic chemistry, particularly in the study of triazole derivatives and their potential applications. Triazoles are a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The specific chemical structure of this compound suggests it has unique properties that make it valuable for further research.
Synthesis Analysis
The synthesis of related triazene compounds, such as methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate, has been achieved through various organic synthesis routes, including condensation reactions involving diazonium compounds and subsequent cyclization processes (Little et al., 2008). These methods highlight the complexity and the precision required in synthesizing specific triazole derivatives.
Molecular Structure Analysis
X-ray crystallography has provided insights into the molecular structures of similar compounds, revealing details such as bond lengths, angles, and overall conformation. For instance, the crystal structure of methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl-1-diazenyl) benzoate shows complex arrangements and intermolecular interactions that significantly influence the compound's stability and reactivity (Moser et al., 2005).
Applications De Recherche Scientifique
Antimicrobial Applications
Methyl 4-[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate and its derivatives have shown potential in antimicrobial applications. A study highlighted the synthesis of 1,2,4-triazole derivatives which exhibited promising in vitro antibacterial and antifungal activities against different bacterial and fungal strains, suggesting their potential as antimicrobials (Sahoo, Sharma, & Pattanayak, 2010).
Crystallographic Studies
The compound has been a subject of interest in crystallographic studies. An X-ray crystallographic study analyzed the crystal structures of related triazene compounds, providing insights into their molecular conformations and interactions (Little, Jenkins, & Vaughan, 2008).
Water Pollution and Treatment
The derivatives of methyl 4-[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate have been identified in environmental studies, particularly in the context of water pollution. These compounds, used as corrosion inhibitors, have been detected in municipal wastewater and surface waters, with implications for water treatment processes (Reemtsma, Miehe, Duennbier, & Jekel, 2010).
Catalytic Applications
In the field of catalysis, derivatives of this compound have been explored. For instance, half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands were synthesized and investigated for their catalytic activities in various reactions, showing the versatility of triazole derivatives (Saleem, Rao, Kumar, Mukherjee, & Singh, 2013).
Anticancer Applications
A study focused on the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, a class of compounds related to methyl 4-[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate, demonstrating their potential as anticancer agents by inhibiting cancer cell growth and tubulin polymerization (Stefely, Palchaudhuri, Miller, Peterson, Moraski, Hergenrother, & Miller, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-[(E)-1,2,4-triazol-4-yliminomethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-17-11(16)10-4-2-9(3-5-10)6-14-15-7-12-13-8-15/h2-8H,1H3/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISOKZZHJRDWDF-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NN2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/N2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 4-(((4H-1,2,4-triazol-4-yl)imino)methyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (2-methyl-3-oxo[1,2,4]triazino[2,3-a]benzimidazol-5(3H)-yl)acetate](/img/structure/B5562041.png)
![N-cyclopentyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5562047.png)
![2-[(diallylamino)methyl]-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5562051.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(3-methoxypropanoyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562055.png)

![N-[(3S*,4R*)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562073.png)
![4-({[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5562078.png)
![N',N'''-[2-(phenylsulfonyl)-1,4-phenylene]bis(N,N-dimethylsulfamide)](/img/structure/B5562093.png)
![2-methyl-3-(5-methyl-2-furyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5562098.png)
![3-ethyl-8-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562106.png)


![3-benzyl-4-[(8-fluoro-2-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5562137.png)
![4-(4-chlorophenyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)-3-thiophenecarboxamide](/img/structure/B5562144.png)